molecular formula C7H16O2 B3061192 2-Propylbutane-1,4-diol CAS No. 62946-68-3

2-Propylbutane-1,4-diol

Cat. No.: B3061192
CAS No.: 62946-68-3
M. Wt: 132.2 g/mol
InChI Key: LPEVSCRXBSHMOZ-UHFFFAOYSA-N
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Description

Contextualization within Branched Alkane Diol Chemical Space

Branched alkane diols are a class of organic compounds that feature a hydrocarbon chain (alkane) with two hydroxyl (-OH) groups and at least one alkyl branch. 2-Propylbutane-1,4-diol, with its C7 skeleton, fits squarely into this category. Its structure consists of a four-carbon butane (B89635) chain with hydroxyl groups at positions 1 and 4, and a three-carbon propyl group attached to the second carbon.

The presence and position of the alkyl branch significantly influence the physical and chemical properties of the diol and any subsequent materials derived from it. acs.orgnih.govescholarship.org Compared to its linear isomer, heptane-1,4-diol, or the unbranched 1,4-butanediol (B3395766), the propyl group in this compound introduces steric hindrance. acs.org This branching disrupts the regular packing of polymer chains, which generally leads to a reduction in crystallinity and an increase in the amorphous character of resulting polymers. acs.orgescholarship.org

Research on analogous branched diols has demonstrated that such structural modifications can have a profound impact on polymer properties. For example, the introduction of methyl branches into polyester (B1180765) backbones has been shown to increase the glass transition temperature (Tg), enhance hydrophobicity, and decrease the rate of enzymatic biodegradation. acs.orgnih.gov The use of branched diols can, therefore, be a strategic tool for fine-tuning the mechanical and physical properties of materials like polyesters for specific applications, such as coatings. acs.orgnih.gov The shorter alkyl chain of this compound compared to a longer-chain analogue like (2S)-2-octylbutane-1,4-diol is expected to improve its water solubility, which could be advantageous in aqueous-phase polymer synthesis.

Overview of Diol Significance in Modern Chemical Synthesis

Diols, also known as glycols, are fundamental building blocks in modern organic synthesis and the polymer industry. Their bifunctional nature, conferred by the two hydroxyl groups, allows them to act as versatile intermediates and monomers.

One of the most significant industrial applications of diols is in polycondensation reactions. They serve as co-monomers with dicarboxylic acids (or their derivatives) to produce polyesters, and with diisocyanates to form polyurethanes. atamanchemicals.com These polymers have widespread applications, from fibers and plastics to coatings and elastomers.

In organic synthesis, diols are valuable for several reasons:

Synthetic Intermediates: They can be converted into a variety of other functional groups. For instance, the hydroxyl groups can be oxidized to form aldehydes, ketones, or carboxylic acids.

Protecting Groups: Diols are used to protect carbonyl groups in aldehydes and ketones by forming cyclic acetals or ketals. This strategy temporarily masks the reactivity of the carbonyl group while other chemical transformations are carried out on the molecule.

Precursors to Cyclic Ethers: Acid-catalyzed intramolecular dehydration of diols, such as 1,4-butanediol, can yield important cyclic ethers like tetrahydrofuran (B95107) (THF). atamanchemicals.com

Chiral Pool Synthesis: Chiral diols are highly sought-after as starting materials for the asymmetric synthesis of complex molecules, including natural products and pharmaceuticals. researchgate.net

The synthesis of diols themselves can be achieved through various established methods, including the dihydroxylation of alkenes and the reduction of corresponding dicarbonyl compounds. researchgate.net Research continues to focus on developing more efficient and selective catalytic methods for their production. chemicalbook.com

Fundamental Structural Considerations for this compound

The molecular structure of this compound (C₇H₁₆O₂) dictates its chemical behavior and potential applications. It features two primary hydroxyl groups located at the ends of the butane chain, which are readily available for reactions such as esterification. A key structural feature is the presence of a chiral center at the C2 position, the carbon atom to which the propyl group is attached. This means that this compound can exist as two distinct enantiomers: (R)-2-propylbutane-1,4-diol and (S)-2-propylbutane-1,4-diol.

The chirality of this molecule is a critical consideration for its use in asymmetric synthesis, where stereochemically pure building blocks are required to produce a specific enantiomer of a target molecule. researchgate.net The synthesis of specific enantiomers of related 2-substituted butane-1,4-diols has been achieved through methods like the diastereoselective hydrogenation of homochiral fumaramide (B1208544) derivatives, followed by reduction. researchgate.net

While detailed experimental data for this compound is scarce in the literature, its basic properties can be computed, and its utility has been noted in patent literature as a branched alkanediol for producing diol diesters used as phase change materials for latent heat storage. google.com

Table 1: Properties of this compound

Property Value Source
Molecular Formula C₇H₁₆O₂ nih.gov
Molecular Weight 132.20 g/mol nih.gov
CAS Number 62946-68-3 chemsrc.com
IUPAC Name This compound nih.gov
Canonical SMILES CCCC(CCO)CCO google.com
Hydrogen Bond Donor Count 2 nih.gov (Computed)
Hydrogen Bond Acceptor Count 2 nih.gov (Computed)

| Rotatable Bond Count | 5 | nih.gov (Computed) |

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
1,4-butanediol
(2S)-2-octylbutane-1,4-diol
Heptane-1,4-diol
Tetrahydrofuran (THF)
(R)-2-propylbutane-1,4-diol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propylbutane-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-2-3-7(6-9)4-5-8/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEVSCRXBSHMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10500783
Record name 2-Propylbutane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62946-68-3
Record name 2-Propylbutane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Design for 2 Propylbutane 1,4 Diol

Strategies for Carbon-Chain Elongation and Functionalization to Diols

The foundational step in synthesizing 2-propylbutane-1,4-diol involves constructing the basic four-carbon diol scaffold. This is often achieved through methods analogous to the industrial production of 1,4-butanediol (B3395766), followed by or integrated with the introduction of the propyl substituent.

Approaches to 1,4-Diol Scaffold Construction

The industrial synthesis of 1,4-butanediol provides a blueprint for creating the underlying carbon chain of this compound. A predominant method involves the catalytic hydrogenation of various C4 precursors. These precursors, often derived from petrochemical or increasingly, renewable feedstocks, are subjected to reduction reactions to yield the desired diol.

A common starting material is maleic anhydride (B1165640), which can be hydrogenated in a one-pot process to produce 1,4-butanediol. This deep hydrogenation can achieve high conversion and yield under specific catalytic conditions. The process typically proceeds through intermediates such as succinic anhydride and γ-butyrolactone (GBL). Alternatively, succinic acid itself, which can be sourced from the fermentation of biomass, serves as a viable precursor for hydrogenation to 1,4-butanediol. The hydrogenation of GBL to 1,4-butanediol is another critical step, often employing copper-based catalysts.

The reaction pathways generally involve the reduction of carboxylic acid or ester functionalities to alcohols. For instance, the hydrogenation of maleic anhydride to 1,4-butanediol is a multi-step process within a single pot, showcasing the efficiency of modern catalytic systems.

Table 1: Catalytic Systems for 1,4-Butanediol Synthesis

Precursor Catalyst Temperature (°C) Pressure (MPa) Yield of 1,4-Butanediol (%)
Maleic Anhydride Cu-0.03Mo/SiO₂ - - 88.3
γ-Butyrolactone 5% Cu-SiO₂-AE 200 4 95 (selectivity)
γ-Butyrolactone Cu₀.₁Co₀.₉/TiO₂ 100-180 3.4 95

Introduction of Propyl Branching via Organic Transformations

To synthesize the target molecule, this compound, a propyl group must be introduced onto the four-carbon backbone. This can be achieved by starting with a precursor that already contains the propyl branch or by adding the branch to a C4 precursor.

One established, albeit older, method for preparing 2-alkyl-1,4-butanediols involves the hydrogenation of diethyl 2-alkylsuccinates. This approach would entail the synthesis of diethyl 2-propylsuccinate, followed by its reduction to this compound. The reduction of the ester groups to hydroxyl groups can be accomplished using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation under high pressure.

Another strategy involves the conjugate addition of a propyl nucleophile to an α,β-unsaturated ester, such as diethyl maleate (B1232345) or fumarate. Organocuprate reagents, like lithium dipropylcuprate, are well-suited for this 1,4-addition, which would introduce the propyl group at the β-carbon, leading to a 2-propylsuccinate derivative that can then be reduced to the target diol.

The reaction of a propyl Grignard reagent with succinic anhydride or its derivatives presents another viable route. The Grignard reagent would attack one of the carbonyl groups of the anhydride, leading to a ring-opened product that, after subsequent reduction of the remaining carboxylic acid and the newly formed ketone, would yield this compound.

Advanced Synthetic Techniques for this compound and Related Branched Diols

Modern synthetic chemistry offers more sophisticated methods that allow for greater control over the regioselectivity and stereoselectivity of the synthesis, which are crucial for producing specific isomers of this compound.

Regioselective Functionalization Methods

Regioselectivity is key when multiple reactive sites are present in a molecule. In the context of synthesizing branched diols, boronic acid-catalyzed ring-opening of epoxy alcohol intermediates is a powerful technique. This method allows for the selective opening of an epoxide ring at a specific carbon atom. For instance, a 3,4-epoxy alcohol could be regioselectively opened at the C-3 position by a nucleophile in the presence of a boronic acid catalyst. This strategy could be adapted to construct the this compound skeleton by carefully choosing an appropriate epoxy alcohol precursor where the subsequent introduction of a propyl group or a hydroxyl group at the desired position is facilitated. The boronic acid catalyst acts by forming a temporary borinate ester with the hydroxyl group, which then directs the nucleophilic attack to the adjacent carbon of the epoxide.

Stereoselective Synthesis of this compound Stereoisomers

Since this compound contains a chiral center at the C-2 position, the synthesis of specific stereoisomers (enantiomers) is a significant challenge. Asymmetric synthesis techniques can be employed to achieve this.

One approach is the use of chiral auxiliaries in conjugate addition reactions. A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. For example, an α,β-unsaturated ester can be attached to a chiral auxiliary, and the subsequent conjugate addition of a propyl group would occur from a specific face of the molecule, leading to a product with a specific stereochemistry at the C-2 position. The chiral auxiliary can then be removed to yield the enantiomerically enriched 2-propylsuccinate derivative, which is then reduced to the corresponding chiral diol.

Another powerful method is the asymmetric hydrogenation of a substituted precursor, such as 2-propylidenesuccinic acid or its esters. Using a chiral catalyst, typically a transition metal complex with a chiral ligand, the hydrogenation of the double bond can proceed with high enantioselectivity, creating the chiral center at the C-2 position. Subsequent reduction of the carboxylic acid or ester groups would then afford the enantiomerically enriched this compound.

Green Chemistry Approaches in Diol Synthesis

In line with the principles of green chemistry, modern synthetic routes aim to utilize renewable resources, reduce waste, and employ environmentally benign catalysts. The synthesis of branched diols like this compound is also being explored through more sustainable pathways.

A key strategy is the use of biomass-derived feedstocks. Lignocellulosic biomass can be converted into various platform molecules, including lactones and carboxylic acids, which can serve as precursors for branched diols. For example, the catalytic conversion of biomass-derived lactones can yield a variety of diols. This approach reduces the reliance on fossil fuels and contributes to a more sustainable chemical industry.

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit high regio- and stereoselectivity. While a specific biocatalytic route for this compound has not been extensively reported, the potential exists to engineer enzymatic pathways for its production from renewable starting materials. This could involve, for example, the use of engineered microorganisms that can convert sugars or other biomass-derived compounds into the target diol.

Chemical Reactivity and Derivatization of 2 Propylbutane 1,4 Diol

Alcohol Functional Group Transformations

The two primary hydroxyl groups are the most reactive sites in the 2-propylbutane-1,4-diol molecule, serving as points for numerous functional group interconversions.

Like other alcohols, this compound readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding mono- or di-esters. These reactions are fundamental in organic synthesis. For instance, in the presence of an acid catalyst, diols react with carboxylic acids in a process known as Fischer esterification to produce esters and water chemistrysteps.comquora.com. The reaction can be controlled to favor either the monoester or the diester product by adjusting the stoichiometry of the reactants.

Transesterification is another significant reaction pathway, particularly in polymer chemistry. Diols can react with existing esters in the presence of a catalyst to form new esters. This process is widely used in the synthesis of polyesters and polycarbonates asianpubs.orgwikipedia.org. For example, the transesterification of 1,4-butanediol (B3395766) with diphenyl carbonate is a key step in producing polycarbonate diols, which are valuable precursors for polyurethanes asianpubs.org. Various catalysts can be employed to facilitate this transformation, with their effectiveness varying.

Table 1: Catalysts for the Transesterification of 1,4-Butanediol with Diphenyl Carbonate

Catalyst Type Efficacy Reference
Zinc Acetylacetonate (Zn(acac)₂) Metal Acetylacetonate High catalytic activity asianpubs.org
Aluminum Acetylacetonate (Al(acac)₃) Metal Acetylacetonate High catalytic activity asianpubs.org
Magnesia (MgO) Heterogeneous Base High efficiency, selective google.com

This table is based on data for 1,4-butanediol as a model for this compound.

The formation of ethers from diols can occur via intermolecular or intramolecular pathways. For 1,4-diols like this compound, intramolecular cyclization is a highly favored process that yields a five-membered cyclic ether, a substituted tetrahydrofuran (B95107) (THF) ring. This acid-catalyzed dehydration reaction involves the protonation of one hydroxyl group, which then departs as water, allowing the second hydroxyl group to act as an intramolecular nucleophile, closing the ring wikipedia.orgatamanchemicals.com.

Various catalytic systems have been developed to promote this cyclodehydration with high efficiency and selectivity under mild conditions.

Table 2: Conditions for Intramolecular Etherification (Cyclodehydration) of 1,4-Diols

Catalyst/Reagent Conditions Product Reference
Phosphoric Acid High temperature Tetrahydrofuran atamanchemicals.com
Heteropoly Acids (e.g., H₃PW₁₂O₄₀) Solvent-free, 100°C High yield of Tetrahydrofuran nih.gov
Dimethyl Carbonate (DMC) & Base Mild conditions High yield of Tetrahydrofuran researchgate.net

This table presents data for 1,4-butanediol, which is expected to be analogous for this compound, yielding a 3-propyltetrahydrofuran-2-methanol derivative.

Oxidation: The oxidation of 1,4-diols is a synthetically useful transformation that typically leads to the formation of γ-lactones (five-membered cyclic esters). The reaction is believed to proceed through the initial oxidation of one primary alcohol to an aldehyde, which then exists in equilibrium with its cyclic hemiacetal (lactol) form. This intermediate is subsequently oxidized to the stable lactone acs.orgnih.govnih.gov. A variety of oxidizing agents, from classic chemical reagents to modern biocatalysts, can achieve this conversion acs.orgnih.gov.

For example, treatment of 1,4-butanediol with a chromium trioxide-pyridine complex results in a high yield of γ-butyrolactone acs.org. Biocatalytic methods, using whole-cell systems like Rhodococcus erythropolis or isolated flavoprotein alcohol oxidases, also effectively convert 1,4-diols into the corresponding γ-lactones, often with high selectivity nih.govresearchgate.net.

Reduction: While the direct chemical reduction of alcohol functional groups is uncommon, diols can undergo a reductive process called deoxydehydration to form alkenes. This "Diol-to-Alkene Reaction (DARe)" can be catalyzed by certain metal complexes, such as methyltrioxorhenium (MTO), using various reducing agents purdue.edu. However, the reaction's efficiency and product distribution can be highly dependent on the substrate's structure, with side reactions like cyclization to ethers also being possible purdue.edu.

Reactions Involving the Alkane Backbone

The alkane backbone of this compound, consisting of C-C and C-H single bonds, is generally inert to most chemical reagents under standard laboratory conditions. Functionalization of these unactivated C-H bonds is challenging due to their high bond dissociation energies and lack of polarity.

Reactions such as free-radical halogenation can occur on the alkane chain, but these processes typically require harsh conditions (e.g., UV light) and often suffer from a lack of selectivity, leading to a mixture of products. Modern synthetic methods are exploring transition-metal-catalyzed C-H activation as a more controlled way to functionalize alkanes, but direct and selective modification of the backbone of a molecule like this compound remains a significant synthetic challenge nih.gov. Therefore, the synthesis of derivatives with modifications on the carbon skeleton is more commonly achieved by starting with an already functionalized precursor rather than by direct modification of the diol itself nih.gov.

Formation of Complex Derivatives

The synthesis of complex analogs of this compound typically involves multi-step synthetic sequences starting from different, more easily functionalized precursors.

Incorporation of Aromatic Functionalities: Aromatic groups can be incorporated into diol structures through various synthetic strategies. For instance, a Friedel-Crafts acylation of an aromatic compound could be followed by a series of reductions and chain-elongation steps to construct the desired substituted diol framework. Alternatively, starting with an aromatic aldehyde or ketone, aldol (B89426) or Grignard reactions can be used to build the carbon backbone, which is then elaborated to the final diol.

Incorporation of Energetic Functionalities: The hydroxyl groups of this compound are ideal handles for introducing energetic functionalities to create energetic plasticizers or precursors for other high-energy materials. The most common method is nitration to form nitrate (B79036) esters (-ONO₂). This is typically achieved by reacting the diol with a mixture of nitric acid and sulfuric acid. The resulting dinitrate ester would be a high-energy material with plasticizing properties.

The synthesis of novel energetic materials is an active area of research, often focusing on nitrogen-rich heterocyclic compounds chemistry-chemists.compurdue.edu. While direct modification of this compound into such a heterocycle is not straightforward, diols can serve as precursors. For example, diols have been used as intermediates in the synthesis of complex energetic molecules like 5,5′-bistetrazole-1,1′-diol, a precursor to the powerful and insensitive explosive TKX-50 rsc.orgresearchgate.net. The synthesis of such materials involves specialized, multi-step procedures designed to build high-energy, nitrogen-rich ring systems chemistry-chemists.comrsc.orgresearchgate.net.

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound, possessing two hydroxyl groups, allows it to undergo intramolecular cyclization reactions to form stable five-membered heterocyclic compounds. These reactions are analogous to those of the parent compound, 1,4-butanediol, and are key pathways for the synthesis of substituted tetrahydrofurans and γ-butyrolactones. The primary cyclization routes are acid-catalyzed cyclodehydration and catalytic dehydrogenative cyclization.

Acid-Catalyzed Cyclodehydration to 3-Propyl-tetrahydrofuran

In the presence of an acid catalyst, this compound can undergo intramolecular dehydration to yield 3-Propyl-tetrahydrofuran. This reaction proceeds via protonation of one of the hydroxyl groups, followed by the nucleophilic attack of the second hydroxyl group, leading to the elimination of a water molecule and the formation of the tetrahydrofuran ring.

The general mechanism is consistent with that of 1,4-butanediol cyclodehydration to form tetrahydrofuran (THF). nih.govacs.org A variety of heterogeneous and homogeneous acid catalysts can be employed for this transformation. Studies on 1,4-butanediol have utilized catalysts such as zeolites, supported silicotungstic acid, and zirconium sulfate. researchgate.netresearchgate.netgoogle.com The reaction is typically carried out at elevated temperatures, often in the range of 150 to 350 °C. acs.orggoogle.com For this compound, the reaction would proceed as follows:

Reactant: this compound

Product: 3-Propyl-tetrahydrofuran

Byproduct: Water

Typical Conditions: Acid catalyst (e.g., ZSM-5, Zirconium Sulfate), high temperature (150-350 °C). researchgate.netgoogle.com

The presence of the propyl group at the 2-position of the diol is expected to influence the reaction kinetics but not the fundamental pathway of the cyclization.

Dehydrogenative Cyclization to 3-Propyl-γ-butyrolactone

A second important cyclization pathway for this compound is dehydrogenative cyclization, which leads to the formation of a lactone, specifically 3-Propyl-γ-butyrolactone. This transformation is typically achieved using copper-based catalysts and involves the removal of two molecules of hydrogen. mdma.chwikipedia.org

The established mechanism for the conversion of 1,4-butanediol to γ-butyrolactone (GBL) involves a two-step dehydrogenation process. mdma.chmdpi.com First, one of the primary alcohol groups is dehydrogenated to form an intermediate aldehyde (4-hydroxy-2-propylbutanal). This intermediate then undergoes rapid intramolecular hemiacetalization to form a cyclic hemiacetal (2-hydroxy-3-propyl-tetrahydrofuran). The final step is the dehydrogenation of this hemiacetal to the stable lactone. mdpi.comrsc.org

This gas-phase reaction is generally performed at temperatures between 180 and 300 °C over catalysts such as copper chromite or copper supported on silica (B1680970) or ceria. wikipedia.orgrsc.orggoogle.com

Reactant: this compound

Product: 3-Propyl-γ-butyrolactone

Byproduct: Hydrogen gas (H₂)

Typical Conditions: Copper-based catalyst (e.g., Cu/SiO₂, Cu/CeO₂), high temperature (180-300 °C). rsc.orggoogle.com

The following interactive table summarizes the primary cyclization reactions of this compound.

Reaction TypeReactantProductCatalyst/ReagentsTypical Temperature Range (°C)
Acid-Catalyzed CyclodehydrationThis compound3-Propyl-tetrahydrofuranAcid Catalysts (e.g., Zeolites, Zr(SO₄)₂)150 - 350
Dehydrogenative CyclizationThis compound3-Propyl-γ-butyrolactoneCopper-based Catalysts (e.g., Cu/SiO₂)180 - 300

Advanced Spectroscopic and Chromatographic Characterization of 2 Propylbutane 1,4 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-Propylbutane-1,4-diol. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, the precise connectivity and stereochemistry of the molecule and its derivatives can be determined.

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons in the propyl group, the butane (B89635) backbone, and the two hydroxyl groups. The chemical shifts of these protons are influenced by their local electronic environment. Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom in the molecule, offering a clear map of the carbon skeleton. For instance, the carbon atoms bonded to the hydroxyl groups would appear at a characteristic downfield shift. nih.gov

2D NMR Techniques: For more complex derivatives of this compound, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. researchgate.net

COSY spectra reveal proton-proton couplings, helping to establish the connectivity of adjacent protons within the molecule. researchgate.net

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbons. researchgate.net

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, providing crucial information for assembling the complete molecular structure, especially in complex derivatives. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
Position¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
C1-H₂~3.6m~65
C2-H~1.8m~40
C3-H₂~1.6m~30
C4-H₂~3.7t~63
Propyl-C1'-H₂~1.4m~35
Propyl-C2'-H₂~1.3m~20
Propyl-C3'-H₃~0.9t~14
OHVariable-

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and its derivatives. Techniques such as Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.

ESI-MS: ESI-MS is a soft ionization technique that is particularly useful for polar molecules like diols, often yielding the protonated molecule [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). This allows for the precise determination of the molecular weight.

GC-MS: In GC-MS, the compound is first vaporized and separated by gas chromatography before being ionized and fragmented. The resulting mass spectrum displays a molecular ion peak (if stable enough) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For aliphatic alcohols like this compound, common fragmentation pathways include alpha cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule). libretexts.org The fragmentation of long-chain diol esters has been studied, revealing characteristic patterns that can aid in structure identification. nih.gov

Table 2: Predicted Key Mass Fragments for this compound in GC-MS.
m/zPossible FragmentFragmentation Pathway
[M-18]⁺C₇H₁₄O⁺Dehydration (Loss of H₂O)
[M-31]⁺C₆H₁₃O⁺Alpha cleavage (Loss of CH₂OH)
[M-45]⁺C₅H₁₁O⁺Alpha cleavage (Loss of CH₂CH₂OH)
[M-57]⁺C₄H₉O₂⁺Loss of propyl radical

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity, including the determination of enantiomeric excess.

Gas chromatography is a high-resolution separation technique suitable for volatile compounds like diols, often after derivatization to increase their volatility. GC is particularly useful for determining the purity of a sample. For chiral molecules like this compound, the use of a chiral stationary phase in GC allows for the separation of enantiomers, enabling the determination of enantiomeric excess.

HPLC is a versatile technique for the separation and purification of a wide range of compounds. For diols, normal-phase or reversed-phase HPLC can be used for purity assessment. sielc.com The separation of enantiomers of diols is a significant application of HPLC, typically achieved using a chiral stationary phase. csfarmacie.cz Alternatively, diastereomeric derivatives can be formed by reacting the diol with a chiral derivatizing agent, followed by separation on a standard achiral column. nih.gov

For the isolation and purification of this compound and its derivatives on a larger scale, column chromatography and preparative layer chromatography are commonly employed. These techniques utilize a solid stationary phase (e.g., silica (B1680970) gel or alumina) and a liquid mobile phase to separate components of a mixture based on their differential adsorption. The choice of solvent system is critical for achieving effective separation. These methods are fundamental in synthetic chemistry for obtaining pure compounds for further analysis and application.

Applications of 2 Propylbutane 1,4 Diol in Polymer Science and Advanced Materials

Role as a Monomer or Chain Extender in Polymer Synthesis

The presence of two primary hydroxyl groups allows 2-Propylbutane-1,4-diol to readily participate in step-growth polymerization reactions to form key classes of polymers such as polyurethanes and polyesters.

In polyurethane (PU) chemistry, diols with low molecular weight, known as chain extenders, are crucial for designing the polymer's final properties. They react with diisocyanates to form the "hard segments" of the polyurethane, which are responsible for properties like strength, hardness, and thermal stability. gantrade.com The most common chain extender in MDI-based systems is 1,4-butanediol (B3395766) (BDO), a linear diol that yields crystalline hard segments, leading to tough, elastomeric networks. gantrade.commdpi.com

The substitution of a linear diol like BDO with a branched diol such as this compound would introduce significant changes to the polymer architecture. The propyl side group would disrupt the packing and crystallinity of the hard segments. This disruption typically leads to:

Increased Transparency: Reduced crystallinity can result in more transparent materials. mdpi.com

Lowered Melting Point and Hardness: The disruption of regular polymer chains reduces the melting temperature and hardness.

Higher Glass Transition Temperature (Tg): The bulky side group can restrict the rotational freedom of the polymer chains, leading to a higher Tg compared to polymers made with linear diols of similar molecular weight. mdpi.com

Altered Mechanical Properties: The trade-off between crystallinity and chain mobility can affect tensile strength, elongation, and viscoelastic properties. For instance, replacing 1,4-BDO with its isomer 1,3-BDO, which has a secondary hydroxyl and a methyl branch, has been shown to increase the Tg of the resulting TPU by about 15°C. mdpi.com

These effects are summarized in the comparative table below, projecting the potential influence of this compound.

Table 1: Projected Properties of Polyurethanes Based on Different Chain Extenders

Property 1,4-Butanediol (Linear) This compound (Branched - Projected) Rationale for Projection
Hard Segment Crystallinity High Low Propyl side chain disrupts chain packing and hydrogen bonding.
Transparency Opaque to translucent Potentially transparent Reduced crystallinity limits light scattering. mdpi.com
Glass Transition Temp. (Tg) Lower Higher Bulky side group restricts chain mobility. mdpi.com
Mechanical Strength High Moderate to High Depends on the balance of reduced crystallinity and increased chain entanglement.

| Flexibility at Low Temp. | Good | Potentially Reduced | Higher Tg may lead to more brittle behavior at lower temperatures. |

Similar to polyurethanes, the properties of polyesters are highly dependent on the structure of the diol monomer. The use of 1,4-butanediol with various diacids leads to a range of semi-crystalline polyesters like poly(butylene succinate) (PBS) and poly(butylene terephthalate) (PBT), which are valued for their mechanical properties and, in some cases, biodegradability. bdmaee.netmtak.hu

Introducing a branched diol like this compound into polyester (B1180765) synthesis is a known strategy for tuning polymer properties. Research on other branched diols has shown that the side chains disrupt chain regularity and inhibit crystallization. polyestertime.comrsc.org This generally results in polyesters that are more amorphous compared to their linear counterparts. nih.gov

Key effects of using a branched diol in polyester synthesis include:

Higher Glass Transition Temperatures (Tg): The use of secondary or branched diols consistently leads to polymers with higher glass transition temperatures when compared to their primary, linear diol equivalents. rsc.orgresearchgate.net For example, terephthalate (B1205515) polyesters made from 2,3-butanediol (B46004) show a Tg of 84–127 °C, whereas the equivalent made from 1,4-butanediol has a Tg of only 26–41 °C. rsc.org

Reduced Crystallinity and Melting Point: The disruption in chain packing leads to lower crystallinity and melting points, or in some cases, completely amorphous materials. nih.gov

Improved Solubility: The less crystalline nature of these polymers often makes them more soluble in common organic solvents.

Table 2: Comparison of Polyester Properties from Linear vs. Branched Diols

Property Polyester from 1,4-Butanediol Polyester from Branched Diol (e.g., 2,3-Butanediol) Projected Impact of this compound
Crystallinity Semi-crystalline Amorphous or low crystallinity nih.gov Low crystallinity
Glass Transition Temp. (Tg) Lower rsc.org Higher rsc.orgresearchgate.net Higher than 1,4-BDO based polyesters
Melting Temperature (Tm) Well-defined Tm Lower or absent Tm nih.gov Lower or absent Tm

| Mechanical Properties | Ductile, tough | Can be more brittle below Tg | Dependent on specific diacid used |

Energetic polymers are a class of materials that contain explosophoric groups (such as nitro, nitrato, or azido (B1232118) groups) and release a significant amount of energy upon combustion. at.ua They are critical components in propellants and explosive formulations, often serving as binders to hold the other ingredients in a solid matrix. dtic.mil

Diols can be incorporated into energetic polymers in several ways. They can be used as initiators for the polymerization of energetic monomers, such as in the cationic ring-opening polymerization of energetic oxetanes, where a system of butane-1,4-diol and boron trifluoride etherate is used to initiate the reaction. uni-muenchen.de They can also be part of the polymer backbone itself or used to synthesize energetic plasticizers, which improve the processability and mechanical properties of the final formulation. dtic.milresearchgate.net

Given its diol functionality, this compound could potentially be used in these applications. The introduction of its aliphatic, hydrocarbon structure might be used to tune the physical properties (like glass transition temperature and mechanical strength) and sensitivity of the energetic formulation. While most research focuses on incorporating energetic functional groups, the underlying polymer binder's properties are crucial for performance and safety. nih.gov The use of a branched diol could offer a way to modify the binder's morphology without adding more energetic functional groups.

Integration into Functional Materials

Beyond its role as a primary monomer, the structure of this compound makes it suitable for incorporation into materials designed for specific functions, such as thermal energy storage and as a polymeric additive.

Phase Change Materials (PCMs) are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during a phase transition (e.g., melting and freezing). This makes them ideal for latent heat storage applications. nih.gov Organic PCMs, including esters, are attractive due to their chemical stability, low cost, and high latent heat values.

A promising class of organic PCMs are diol diesters, which can be synthesized through the esterification of a diol with fatty acids. researchgate.net The thermal properties of these materials, such as melting temperature and latent heat of fusion, can be precisely tuned by changing the chain length of either the diol or the fatty acid component. researchgate.net This allows for the creation of PCMs tailored for specific operating temperatures.

This compound could serve as the diol component in such a synthesis. The reaction would involve esterifying its two hydroxyl groups with two equivalents of a fatty acid (e.g., stearic acid, palmitic acid). The resulting diester's thermal properties would be influenced by the alkyl chain of the fatty acid and the specific branched structure of the diol. The propyl branch on the diol would likely influence the packing efficiency of the diester in its solid state, which in turn would affect its melting point and latent heat storage capacity.

Table 3: Synthesis of Diol Diester Phase Change Materials

Diol Component Fatty Acid Component Resulting PCM Key Tunable Property
This compound Stearic Acid (C18) 2-Propylbutane-1,4-diyl distearate Melting Temperature, Latent Heat
This compound Palmitic Acid (C16) 2-Propylbutane-1,4-diyl dipalmitate Melting Temperature, Latent Heat

Diols and their derivatives are utilized in the formulation of fabric softening compositions. Fabric softeners are typically based on cationic surfactants, which deposit on fabric to provide a soft feel and reduce static. wordpress.comyeserchem.com However, various other components, including solvents and additives, are required to create a stable, effective, and aesthetically pleasing product.

Certain diols are specifically mentioned as principal solvents in concentrated fabric softening compositions. epo.org These solvents help to create stable, clear formulations. For example, patent literature describes compositions containing C6 and C7 diols as part of the solvent system. epo.org While this compound is a C7 diol, its suitability would depend on its specific physical properties like its ClogP value (a measure of hydrophobicity), which is a key parameter for selecting appropriate solvents in these formulations. epo.org

Furthermore, diols can be chemically modified, for instance, by esterification with fatty acids, to create nonionic softeners or other additives that can enhance the softening performance of a formulation. nih.gov Fatty alcohols and diols have been included in fabric softening compositions to work synergistically with the primary cationic softener. google.com Therefore, this compound or its esterified derivatives could potentially be incorporated as a co-softener, emulsifier, or stabilizing agent in such products.

Computational Chemistry and Theoretical Investigations of 2 Propylbutane 1,4 Diol

Molecular Conformation and Stereochemical Analysis through Modeling

Computational modeling is a powerful tool for exploring the three-dimensional arrangements of molecules and their relative stabilities. For 2-Propylbutane-1,4-diol, which possesses a chiral center at the second carbon atom, stereochemical analysis is of particular importance.

Molecular mechanics and quantum mechanical calculations can be employed to identify the most stable conformations of the (R)- and (S)-enantiomers of this compound. These calculations typically reveal that staggered conformations are energetically favored over eclipsed conformations due to reduced torsional strain. Furthermore, intramolecular hydrogen bonding between the two hydroxyl groups can significantly influence the conformational preferences.

Key Research Findings:

Conformational Isomers: The rotation around the C-C single bonds gives rise to various conformers. The relative energies of these conformers are determined by a combination of steric hindrance from the propyl group and the potential for intramolecular hydrogen bonding.

Intramolecular Hydrogen Bonding: The formation of a hydrogen bond between the hydroxyl groups can lead to a pseudo-cyclic conformation, which can be one of the low-energy structures. The strength of this interaction can be estimated through computational methods.

Interactive Data Table: Calculated Relative Energies of this compound Conformers

ConformerDihedral Angle (HO-C1-C2-C3)Relative Energy (kcal/mol)Hydrogen Bond Distance (Å)
Anti180°0.00N/A
Gauche 160°0.582.1
Gauche 2-60°0.622.0
Eclipsed4.5N/A

Note: The data presented in this table is illustrative and based on typical values for similar diols. Actual values would require specific quantum chemical calculations for this compound.

Electronic Structure and Reactivity Predictions via Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule, which is fundamental to understanding its reactivity. rsdjournal.org For this compound, these calculations can predict sites susceptible to nucleophilic or electrophilic attack.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Key Research Findings:

Molecular Orbitals: The HOMO is typically localized on the oxygen atoms of the hydroxyl groups due to the presence of lone pair electrons. The LUMO is generally distributed over the C-O antibonding orbitals.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge. The oxygen atoms are regions of negative potential, making them susceptible to electrophilic attack, while the hydrogen atoms of the hydroxyl groups are regions of positive potential, making them prone to deprotonation.

Reactivity Descriptors: Global reactivity descriptors, such as electronegativity, hardness, and softness, can be calculated to provide a quantitative measure of the molecule's reactivity.

Interactive Data Table: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap8.0 eV
Dipole Moment2.5 D

Note: The data presented in this table is illustrative and based on typical values for similar diols. Actual values would require specific quantum chemical calculations for this compound.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For reactions involving this compound, such as esterification or oxidation, these simulations can elucidate the step-by-step process of bond breaking and formation.

For instance, the acid-catalyzed dehydration of this compound to form a cyclic ether (e.g., a substituted tetrahydrofuran) can be modeled. Calculations can determine the energy barriers for protonation of a hydroxyl group, subsequent water loss to form a carbocation, and the final ring closure.

Key Research Findings:

Transition State Structures: The geometry of the transition state provides insight into the critical point of the reaction. For example, in an SN2-type reaction, the transition state would show the incoming nucleophile and the leaving group partially bonded to the carbon center.

Activation Energies: The calculated activation energy determines the reaction rate. A lower activation energy indicates a faster reaction.

Reaction Pathways: Computational studies can compare different possible reaction pathways to determine the most likely mechanism. For diols, this can include competing reactions like intermolecular condensation versus intramolecular cyclization.

Polymerization Modeling and Prediction of Material Properties

This compound can serve as a monomer in the synthesis of polyesters and polyurethanes. Computational modeling can be used to simulate the polymerization process and predict the properties of the resulting polymers.

By modeling the chain growth during polymerization, it is possible to gain insights into the resulting polymer's microstructure, including its tacticity and molecular weight distribution. These microstructural features, in turn, determine the macroscopic properties of the material.

Key Research Findings:

Reactivity Ratios: In copolymerization reactions, computational methods can help predict the reactivity ratios of different monomers, which dictate the composition of the final polymer chain.

Mechanical Properties: Molecular dynamics simulations can be used to predict the mechanical properties of the polymer, such as its Young's modulus and tensile strength, by simulating the material's response to an applied stress.

Thermal Properties: Properties like the glass transition temperature (Tg) can be estimated from simulations by observing changes in the polymer's mobility as a function of temperature. The presence of the propyl side group in polymers derived from this compound would be expected to influence chain packing and thus affect the Tg.

Interactive Data Table: Predicted Properties of a Polyester (B1180765) Derived from this compound and Adipic Acid

PropertyPredicted Value
Glass Transition Temperature (Tg)5 °C
Young's Modulus1.2 GPa
Density1.15 g/cm³

Note: The data presented in this table is illustrative and based on typical values for similar polyesters. Actual values would require specific simulations for the polymer derived from this compound.

Emerging Research Avenues and Future Outlook for 2 Propylbutane 1,4 Diol

Development of Sustainable and Biocatalytic Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of specialty chemicals is a cornerstone of modern green chemistry. For 2-Propylbutane-1,4-diol, future research is anticipated to focus on moving away from conventional synthesis methods, which may rely on petroleum-based feedstocks and harsh reaction conditions.

Biocatalytic Approaches: Biocatalysis, the use of enzymes and microorganisms to perform chemical transformations, offers a promising avenue for the sustainable production of this compound. Researchers are exploring the use of engineered metabolic pathways in microorganisms to convert renewable feedstocks, such as sugars or fatty acids, into functionalized diols. This approach can offer high selectivity and operate under mild conditions, reducing energy consumption and waste generation. While specific enzymatic pathways for this compound have not yet been fully elucidated, ongoing research into the biocatalytic production of other short- and medium-chain terminal alkane diols provides a solid foundation for future work in this area. researchgate.net

Chemo-catalytic Routes from Renewable Feedstocks: Another key research direction is the development of chemo-catalytic routes that utilize bio-based starting materials. For instance, the catalytic conversion of biomass-derived platform molecules, such as furfural (B47365) or levulinic acid, into a variety of diols is an active area of investigation. Future studies could explore multi-step catalytic processes to synthesize this compound from such renewable precursors.

Synthetic Route Potential Precursor Key Transformation Anticipated Advantages
BiocatalysisGlucose, Fatty AcidsEngineered metabolic pathwayHigh selectivity, Mild conditions, Renewable feedstock
Chemo-catalysisFurfural derivativesHydrogenation, Ring openingUtilization of biomass, Potential for scalability
Hybrid SynthesisBio-derived intermediateChemo-enzymatic cascadeCombines advantages of both approaches

Exploration of Novel Catalytic Systems for Diol Transformations

The two hydroxyl groups of this compound offer a rich platform for a variety of chemical transformations, enabling its conversion into a range of valuable derivatives. Future research will likely focus on the development of novel catalytic systems to achieve high selectivity and efficiency in these transformations.

Selective Oxidation and Amination: The selective oxidation of one or both hydroxyl groups of this compound could lead to the formation of valuable intermediates such as hydroxyaldehydes, lactones, or dicarboxylic acids. The development of catalysts that can control the extent of oxidation will be crucial. Similarly, catalytic amination of diols is an emerging field, with the potential to produce amino alcohols and diamines, which are important building blocks for pharmaceuticals and polymers. figshare.com

Dehydration and Cyclization: Catalytic dehydration of this compound could yield unsaturated alcohols or cyclic ethers, depending on the catalyst and reaction conditions. These products have potential applications as solvents, monomers, and fine chemicals. The design of catalysts that favor specific dehydration pathways will be a key area of investigation.

Catalytic Transformation Potential Product Catalyst Type Research Focus
Selective OxidationHydroxyaldehyde, LactoneSupported metal nanoparticlesControl of oxidation state, Selectivity
Catalytic AminationAmino alcohol, DiamineTransition metal complexesMono- vs. di-amination, Catalyst stability
Dehydration/CyclizationUnsaturated alcohol, Cyclic etherSolid acid catalystsPore size and acidity tuning, Reaction mechanism

Integration into Next-Generation Advanced Materials

The unique structure of this compound, with its alkyl side chain, makes it an attractive monomer for the synthesis of advanced materials with tailored properties. The propyl group can influence polymer characteristics such as crystallinity, flexibility, and solubility.

Polyesters and Polyurethanes: One of the most promising applications of this compound is as a monomer in the production of polyesters and polyurethanes. The incorporation of the propyl side chain can disrupt polymer chain packing, leading to materials with lower crystallinity and enhanced flexibility. Research in this area will likely involve the synthesis and characterization of a range of copolyesters and polyurethanes containing this compound to investigate the structure-property relationships. Studies on similar substituted 1,4-butanediol (B3395766) analogues have shown that the presence of alkyl groups can significantly impact the thermal properties of the resulting polyesters. semanticscholar.orgresearchgate.net

Functional Coatings and Adhesives: The diol functionality of this compound allows for its use in the formulation of functional coatings and adhesives. It can act as a crosslinking agent or a reactive diluent in various resin systems. The influence of the propyl group on properties such as adhesion, hydrophobicity, and durability will be an important area of future research.

Material Class Role of this compound Potential Property Modification
PolyestersMonomerIncreased flexibility, Lower crystallinity
PolyurethanesChain extenderTailored soft segment properties
CoatingsCrosslinking agentEnhanced hydrophobicity, Improved adhesion

Advanced Analytical Method Development for Complex Matrices

As the use of this compound in various applications expands, the need for robust and sensitive analytical methods for its detection and quantification in complex matrices will become increasingly important.

Chromatographic Techniques: Gas chromatography (GC) and liquid chromatography (LC) are expected to be the primary techniques for the analysis of this compound. For GC analysis, derivatization of the hydroxyl groups may be necessary to improve volatility and peak shape. High-performance liquid chromatography (HPLC), particularly with mass spectrometric detection (LC-MS), will be a powerful tool for the analysis of this compound in complex mixtures without the need for derivatization.

Spectroscopic Methods: Nuclear magnetic resonance (NMR) spectroscopy will be invaluable for the structural elucidation of this compound and its derivatives. Infrared (IR) spectroscopy can be used for the identification of the hydroxyl functional groups.

Future research in this area will focus on the development of validated analytical methods for the determination of this compound in various matrices, including environmental samples, biological fluids, and industrial process streams. This will be essential for quality control, environmental monitoring, and metabolic studies.

Analytical Technique Sample Matrix Key Considerations
Gas Chromatography (GC)Industrial process streamsDerivatization, Column selection
Liquid Chromatography-Mass Spectrometry (LC-MS)Biological fluids, Environmental samplesIonization method, Matrix effects
Nuclear Magnetic Resonance (NMR)Pure compounds, Reaction mixturesStructural confirmation, Purity assessment

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.